molecular formula C12H14N4 B14245754 N,N-Dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide CAS No. 222314-84-3

N,N-Dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide

Cat. No.: B14245754
CAS No.: 222314-84-3
M. Wt: 214.27 g/mol
InChI Key: NZJBGMUMRFILIR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the phenyl group and the dimethylamino group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of essential biomolecules in certain parasites . The binding of the compound to the enzyme’s active site disrupts its function, leading to the inhibition of parasite growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic properties further distinguish it from similar compounds .

Properties

CAS No.

222314-84-3

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

N,N-dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide

InChI

InChI=1S/C12H14N4/c1-16(2)9-13-12-8-11(14-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15)

InChI Key

NZJBGMUMRFILIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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